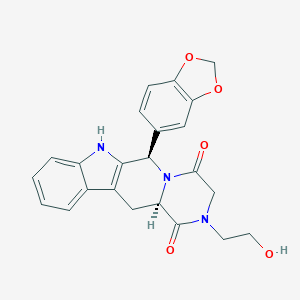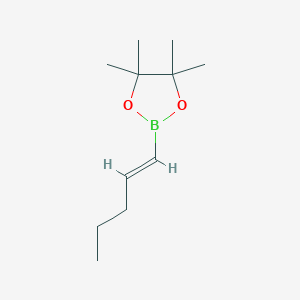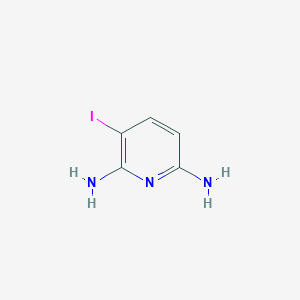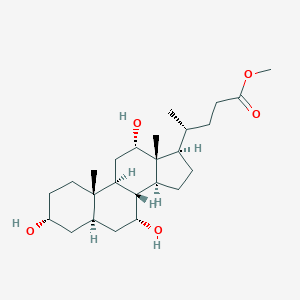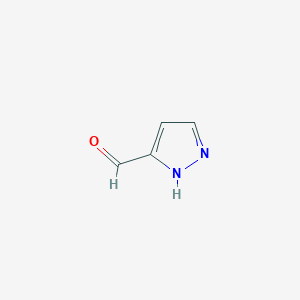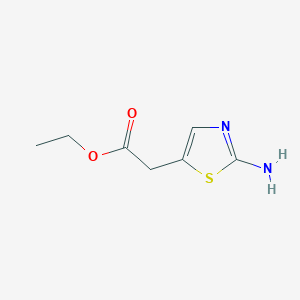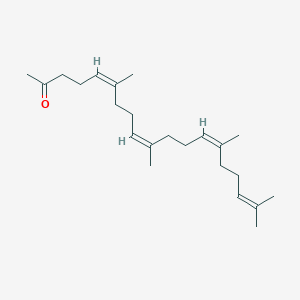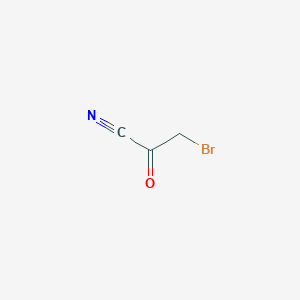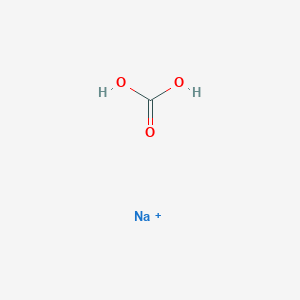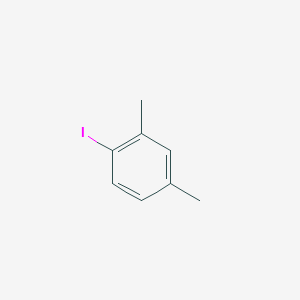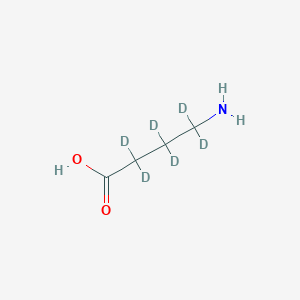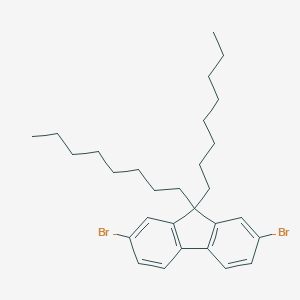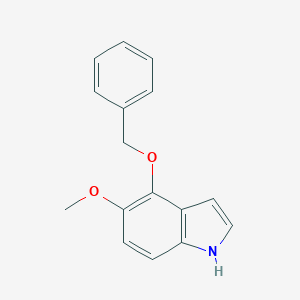![molecular formula C14H15NO B031756 [4-(4-Metoxifenil)fenil]metanamina CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-Metoxifenil)fenil]metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methoxyphenyl)phenyl]methanamine: is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group (-CH2NH2)
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [4-(4-Methoxyphenyl)phenyl]methanamine is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industry:
Materials Science: [4-(4-Methoxyphenyl)phenyl]methanamine is utilized in the production of advanced materials, including polymers and nanomaterials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.
Pharmacokinetics
Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine typically begins with commercially available 4-methoxybenzaldehyde and phenylboronic acid.
Reaction Steps:
Reaction Conditions: The Suzuki coupling reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere. The reductive amination step is performed under mild conditions using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of [4-(4-Methoxyphenyl)phenyl]methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
4-Methoxybenzylamine: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the methanamine group.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the methanamine group.
Uniqueness:
Structural Features: The presence of both methoxy and methanamine groups attached to a biphenyl structure makes [4-(4-Methoxyphenyl)phenyl]methanamine unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
